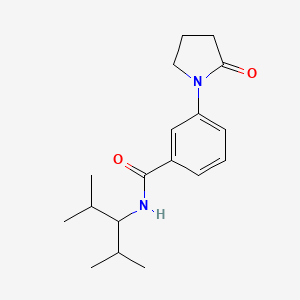

![molecular formula C12H17FN2O4S2 B5570484 1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives involves several steps, including the nucleophilic substitution reactions and connection reactions of thiadiazol with N-substituted piperazine. The optimal conditions for these syntheses have been explored, showing that certain solvents and acid acceptors can significantly affect the yield and efficiency of these reactions. For example, acetonitrile and triethylamine have been identified as effective solvent and acid acceptor, respectively, for synthesizing certain derivatives with a yield of up to 75% at 25°C for 5 hours (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure and conformational analysis of benzenesulfonamide compounds containing piperazine heterocycles have been studied through density functional theory (DFT) and X-ray single crystal diffraction. These studies reveal that the molecular structures are consistent with their crystal structures, providing insights into the intermolecular interactions and the quantification of contact through Hirshfeld surface analysis and 2D fingerprint plots (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

The reactivity of sulfonyl piperazine derivatives towards different chemical agents and conditions has been extensively studied. For instance, the sulfomethylation of piperazine and various polyazamacrocycles with formaldehyde bisulfite in aqueous medium demonstrates the influence of pH on the number of methanesulfonate groups introduced into these structures. This process highlights the versatility of these compounds in undergoing chemical modifications (J van Westrenen & A D Sherry, 1992).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, are crucial for understanding the practical applications and handling of these compounds. The synthesis and characterization processes often reveal these properties implicitly, indicating how structural variations can affect the overall physical behavior of sulfonyl piperazine derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form diverse derivatives, are central to the utility of 1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in scientific research. Studies have shown that these compounds can serve as intermediates in the synthesis of complex molecules, exhibiting significant antibacterial activities and binding affinities to specific receptors, which underscores their chemical versatility (C. Park et al., 2010).

Applications De Recherche Scientifique

Antibacterial Activity

1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine derivatives have been explored for their antibacterial properties. A study on 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a compound with a similar piperazine structure, revealed broad antibacterial activity, suggesting potential systemic infection applications (Goueffon et al., 1981). Moreover, research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives highlighted their effectiveness against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (Wu Qi, 2014).

Receptor Antagonism

Piperazine derivatives have been extensively studied for their receptor antagonistic properties, particularly in the context of adenosine receptors and serotonin receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, designed and synthesized for their affinity and selectivity towards A2B adenosine receptors, showcases the potential of piperazine derivatives in therapeutic applications targeting these receptors (Borrmann et al., 2009).

Analytical Chemistry

In analytical chemistry, piperazine derivatives serve as derivatization agents for improving the detection and quantification of compounds. The development of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate as a derivatization reagent in liquid chromatography demonstrates the utility of piperazine derivatives in enhancing analytical methodologies (Hsin-Lung Wu et al., 1997).

Radiopharmaceutical Development

Piperazine derivatives are pivotal in radiopharmaceuticals for imaging and therapeutic purposes. The synthesis and evaluation of [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2 (PKM2) for positron emission tomography (PET) imaging of gliomas, exemplify the role of piperazine derivatives in advancing non-invasive cancer diagnostics (Patel et al., 2019).

Propriétés

IUPAC Name |

1-ethylsulfonyl-4-(4-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O4S2/c1-2-20(16,17)14-7-9-15(10-8-14)21(18,19)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYCRBOAEJEWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

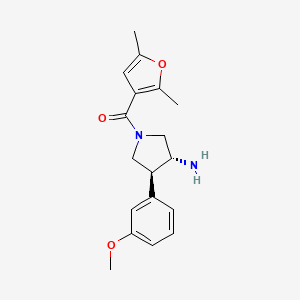

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

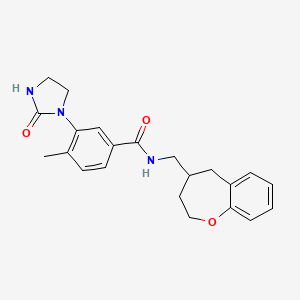

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

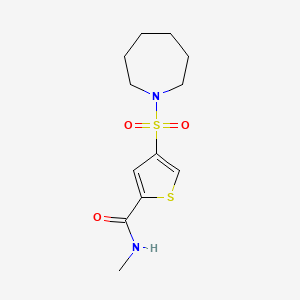

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)